molecular formula C11H11N5O2 B025315 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile CAS No. 19858-61-8

1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile

Cat. No. B025315
CAS RN: 19858-61-8
M. Wt: 245.24 g/mol
InChI Key: PWTPNGNIVWZAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile involves complex chemical processes. A notable method involves the cyclization of 2-cyanomethyl-1,1,3,3-propenetetracarbonitrile, leading to the formation of this compound as a sole product under certain conditions (Atkinson & Johnson, 1968). Another approach involves a facile one-pot synthesis method starting from ortho-aminobenzaldehydes (Wang, Boschelli, Johnson, & Honores, 2004).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its planarity and alignment with other molecular ions in its class. For example, in a related compound, the molecule was found to be essentially planar, aligning in a nearly coplanar manner with related ions, indicating similar structural traits (Mudraboyina, Wang, Newbury, & Wisner, 2011).

Chemical Reactions and Properties

The chemical reactions of 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile include its interaction with carbonyl derivatives, leading to various derivatives of the pyrimido-naphthyridine system (Atkinson & Johnson, 1968). Its chemical properties are influenced by the presence of amino and carbonitrile groups, which play a significant role in its reactivity and potential applications.

Scientific Research Applications

Biological Activities and Therapeutic Potential

The 1,8-naphthyridine derivatives, including compounds structurally related to 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile, exhibit a broad spectrum of biological properties, making them potent scaffolds in therapeutic and medicinal research. Their applications span antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Furthermore, these compounds have shown promise in the treatment of neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression, showcasing their versatility in pharmaceutical chemistry and drug discovery.

Mechanisms of Action and Future Directions

The diverse biological activities of 1,8-naphthyridine derivatives are attributed to their ability to interact with various biological targets, including enzymes, receptors, and DNA. These interactions often involve noncovalent bonding due to the large π-deficient conjugated planar structure of the naphthyridine moiety, which facilitates interaction with biological cations, anions, and macromolecules. This interaction profile underscores the potential of 1,8-naphthyridine derivatives in the development of new therapeutic agents and highlights the need for further research to explore these compounds for additional biological activities.

For detailed insights and a comprehensive understanding of the biological activities and therapeutic potential of 1,8-naphthyridine derivatives, please refer to the following sources:

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-17-7-3-5-6(4-12)11(18-2)16-10(14)8(5)9(13)15-7/h3H,1-2H3,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTPNGNIVWZAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C(=C1)C(=C(N=C2N)OC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352612
Record name 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile

CAS RN

19858-61-8
Record name 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.